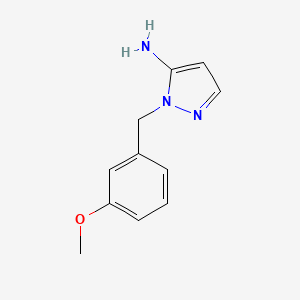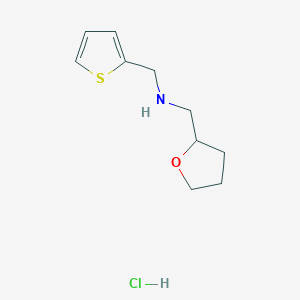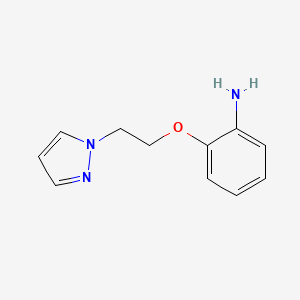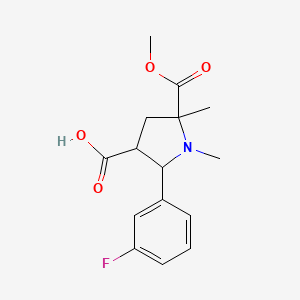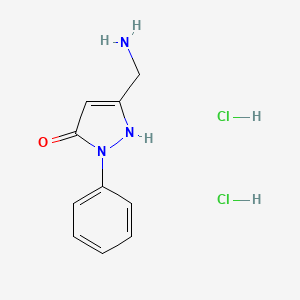
5-(Aminomethyl)-2-phenyl-1H-pyrazol-3(2H)-one dihydrochloride
Overview
Description
5-(Aminomethyl)-2-phenyl-1H-pyrazol-3(2H)-one dihydrochloride is a heterocyclic compound that features a pyrazolone core structure. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of both an aminomethyl group and a phenyl ring contributes to its chemical reactivity and potential biological activity.
Mechanism of Action
Target of Action
For instance, a compound named Cetirizine Dihydrochloride, which also contains diphenhydramine hydrochloride or diphenhydramine citrate , is known to interact with H1-receptor .
Mode of Action
Similar compounds have been shown to undergoammoxidation followed by methanol addition under mild reaction conditions . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
It’s worth noting that similar compounds have been involved indehydration–hydrogenation sequences . This suggests that the compound might affect similar biochemical pathways.
Result of Action
Similar compounds have been synthesized efficiently from biomass-derived precursors, suggesting potential applications in the production of polymers, hardeners, and elastomers .
Action Environment
The synthesis of similar compounds has been achieved under mild reaction conditions, suggesting that the compound might be stable and effective in a variety of environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)-2-phenyl-1H-pyrazol-3(2H)-one dihydrochloride typically involves the condensation of hydrazine derivatives with β-diketones, followed by subsequent functionalization steps. One common method includes:
Condensation Reaction: Hydrazine hydrate reacts with acetophenone to form 1-phenyl-3-methyl-5-pyrazolone.
Aminomethylation: The pyrazolone derivative is then treated with formaldehyde and ammonium chloride to introduce the aminomethyl group.
Formation of Dihydrochloride Salt: The final compound is obtained by treating the aminomethylated pyrazolone with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the pyrazolone ring to pyrazolidinone derivatives.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of Lewis acids.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Pyrazolidinone derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
5-(Aminomethyl)-2-phenyl-1H-pyrazol-3(2H)-one dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
- 2-(Aminomethyl)benzimidazole dihydrochloride
- 2-Aminothiazole-4-carboxylic acid
- Aminomethyl propanol
Comparison:
- 2-(Aminomethyl)benzimidazole dihydrochloride: Similar in having an aminomethyl group, but differs in the core structure (benzimidazole vs. pyrazolone).
- 2-Aminothiazole-4-carboxylic acid: Shares the aminomethyl group but has a thiazole ring instead of a pyrazolone ring.
- Aminomethyl propanol: Contains an aminomethyl group and a hydroxyl group, differing significantly in structure and reactivity.
The uniqueness of 5-(Aminomethyl)-2-phenyl-1H-pyrazol-3(2H)-one dihydrochloride lies in its pyrazolone core, which imparts distinct chemical properties and potential biological activities compared to the other compounds.
Properties
IUPAC Name |
5-(aminomethyl)-2-phenyl-1H-pyrazol-3-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.2ClH/c11-7-8-6-10(14)13(12-8)9-4-2-1-3-5-9;;/h1-6,12H,7,11H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBWWERRVKULCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(N2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,3-Dihydro-benzo[1,4]dioxin-6-YL)-3H-thiazol-2-ylideneamine hydrochloride](/img/structure/B3078571.png)
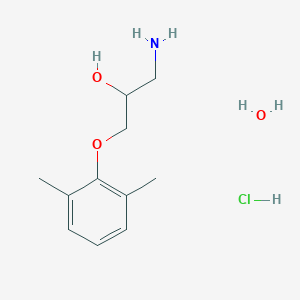
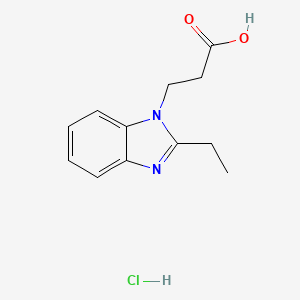
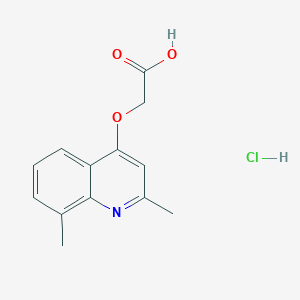
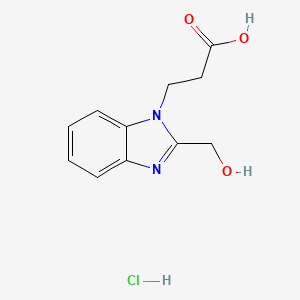
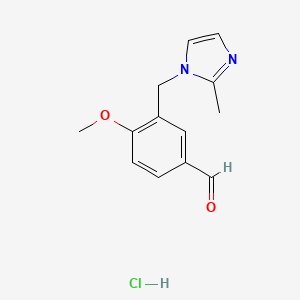
![2-[(2-Ethoxybenzyl)amino]ethanol hydrochloride](/img/structure/B3078612.png)
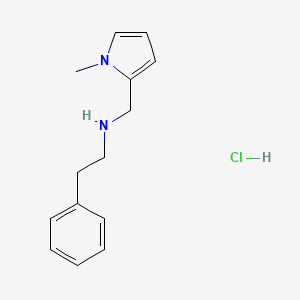
![3-[(2-Methoxybenzyl)amino]-1-propanol hydrochloride](/img/structure/B3078625.png)
![4-[4-(3-Fluoropropoxy)-2,5-dimethylbenzyl]morpholine hydrochloride](/img/structure/B3078630.png)
